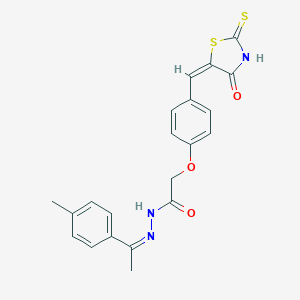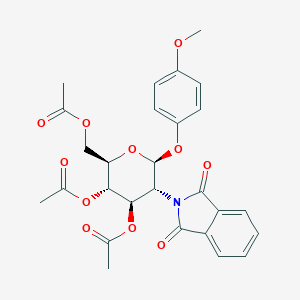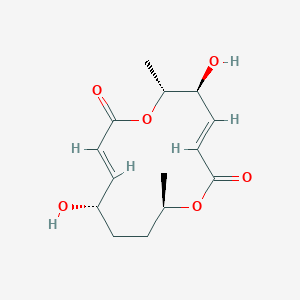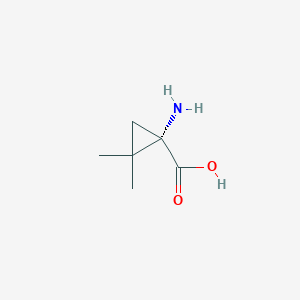![molecular formula C14H19NO4 B140762 [Butoxy-(4-methylbenzoyl)amino] acetate CAS No. 131229-61-3](/img/structure/B140762.png)
[Butoxy-(4-methylbenzoyl)amino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
[Butoxy-(4-methylbenzoyl)amino] acetate works by reacting with ROS and producing a fluorescent signal. The reaction between [Butoxy-(4-methylbenzoyl)amino] acetate and ROS results in the formation of a highly fluorescent compound that emits light at a specific wavelength. This emitted light can be detected using a fluorescence microscope or a spectrofluorometer.
Effets Biochimiques Et Physiologiques
[Butoxy-(4-methylbenzoyl)amino] acetate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells significantly. It does not interfere with the cellular metabolism, and its use does not lead to any adverse effects on the cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
[Butoxy-(4-methylbenzoyl)amino] acetate has several advantages and limitations for lab experiments. One of the significant advantages is its ability to detect ROS in living cells and tissues. It is a non-invasive and non-destructive method for detecting ROS and can be used for long-term studies. However, one of the limitations is its specificity. [Butoxy-(4-methylbenzoyl)amino] acetate can detect various ROS species, but it cannot distinguish between different types of ROS. Moreover, its signal can be affected by environmental factors such as pH and temperature, which can lead to false-positive results.
Orientations Futures
[Butoxy-(4-methylbenzoyl)amino] acetate has several potential future directions. One of the significant directions is its use in the development of new therapies for diseases such as cancer and neurodegenerative disorders. By understanding the role of ROS in disease development and progression, [Butoxy-(4-methylbenzoyl)amino] acetate can be used to develop new therapies that target ROS and prevent oxidative stress. Moreover, [Butoxy-(4-methylbenzoyl)amino] acetate can be modified to improve its specificity and sensitivity, which can lead to more accurate detection of ROS in living cells and tissues.
Conclusion:
[Butoxy-(4-methylbenzoyl)amino] acetate is a chemical compound that has various scientific research applications. Its ability to detect ROS in living cells and tissues makes it a valuable tool for studying the role of ROS in disease development and progression. Although [Butoxy-(4-methylbenzoyl)amino] acetate has some limitations, its potential future directions make it an exciting area of research.
Méthodes De Synthèse
[Butoxy-(4-methylbenzoyl)amino] acetate can be synthesized using different methods. One of the most common methods is the reaction of butoxyamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain [Butoxy-(4-methylbenzoyl)amino] acetate.
Applications De Recherche Scientifique
[Butoxy-(4-methylbenzoyl)amino] acetate has various scientific research applications. One of the significant applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative stress in cells and lead to various diseases such as cancer and neurodegenerative disorders. [Butoxy-(4-methylbenzoyl)amino] acetate can detect ROS in living cells and tissues and can be used to study the role of ROS in disease development and progression.
Propriétés
Numéro CAS |
131229-61-3 |
|---|---|
Nom du produit |
[Butoxy-(4-methylbenzoyl)amino] acetate |
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
[(2-butoxy-4-methylbenzoyl)amino] acetate |
InChI |
InChI=1S/C14H19NO4/c1-4-5-8-18-13-9-10(2)6-7-12(13)14(17)15-19-11(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17) |
Clé InChI |
XYMNXGUKYNBKDB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)C)C(=O)NOC(=O)C |
Synonymes |
[butoxy-(4-methylbenzoyl)amino] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
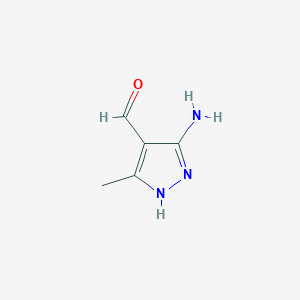
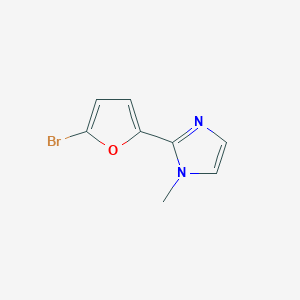
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
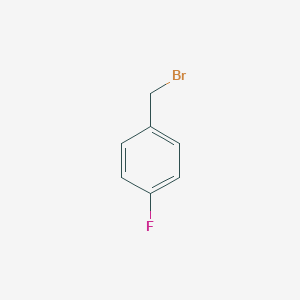
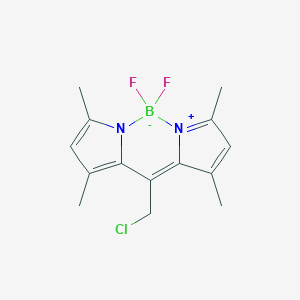
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
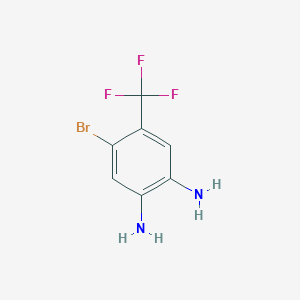
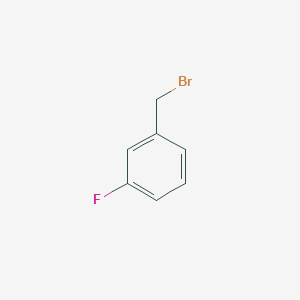
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
